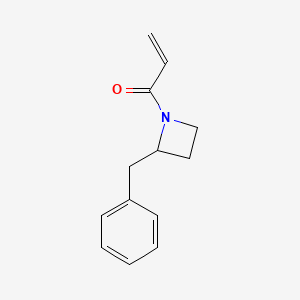

1-(2-Benzylazetidin-1-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-benzylazetidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-9-8-12(14)10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZAGNJLYFFSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylazetidine Precursors

Established Routes to the Azetidine (B1206935) Ring System

The inherent ring strain of azetidines makes their synthesis non-trivial compared to their five- and six-membered counterparts. semanticscholar.org Consequently, several distinct strategies have been devised to overcome this challenge. Established methods for forming the azetidine ring primarily rely on intramolecular cyclization, nucleophilic substitutions, photocycloadditions, and ring-opening of even more strained precursors. rsc.org

Intramolecular cyclization is a common strategy for forming the azetidine ring, typically involving the formation of a C-N bond. magtech.com.cn This approach often starts with a linear precursor containing a nitrogen nucleophile and a leaving group at appropriate positions. For example, the cyclization of N-trityl-2-amino-4-bromobutanoate has been demonstrated as a method to form the azetidine ring. researchgate.net

Another powerful method involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This reaction, promoted by an oxidant like benziodoxole tosylate and a silver acetate (B1210297) additive, facilitates the formation of the azetidine ring through reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Lewis acid-catalyzed intramolecular aminolysis of epoxides also provides a route to azetidines. For instance, La(OTf)₃ can catalyze the regioselective aminolysis of cis-3,4-epoxy amines to yield azetidine derivatives in high yields. nih.govelsevierpure.com

A general, scalable two-step method has been developed for the synthesis of versatile alkaloid-type azetidines, including 2-arylazetidines. semanticscholar.orgacs.org This kinetically controlled reaction successfully forms the strained four-membered ring instead of the thermodynamically favored five-membered pyrrolidine (B122466) ring. semanticscholar.orgacs.org The key step involves treating oxiranylmethyl-substituted benzylamines with a superbase, leading to a regio- and diastereoselective ring closure. acs.org

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Oxiranylmethyl-substituted benzylamines | Lithium diisopropylamide (LDA) / Potassium tert-butoxide (KOtBu) | trans-3-(hydroxymethyl)-2-arylazetidines | Good | acs.org |

| cis-3,4-Epoxy amines | La(OTf)₃ (catalytic), 1,2-dichloroethane (B1671644) (DCE), reflux | 3-Hydroxyazetidines | 81% | nih.gov |

| N-Alkenylsulfonamides | tert-Butyl hypoiodite | N-Sulfonylazetidines | Good | organic-chemistry.org |

The formation of azetidines through nucleophilic substitution is a foundational approach. rsc.org These reactions typically involve an intramolecular SN2 reaction where an amine attacks a carbon atom bearing a leaving group, such as a halide or a sulfonate ester. nih.gov This method is one of the most common strategies for constructing the azetidine ring. magtech.com.cnu-tokyo.ac.jp For example, 1,3-disubstituted azetidines can be synthesized by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

| Reactants | Reagents/Conditions | Product | Overall Yield | Reference |

| Benzaldehyde, 3-Bromopropylamine hydrobromide | 1. Et₃N, Na₂SO₄, THF; 2. NaBH₄, MeOH | N-Benzylazetidine | 68% | tandfonline.com |

| 2-Substituted-1,3-propanediols, Primary amines | 1. Tf₂O, DIPEA; 2. Amine, DIPEA | 1,3-Disubstituted azetidines | 35% | organic-chemistry.orgu-tokyo.ac.jp |

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly atom-economical method for synthesizing azetidines. nih.govresearchgate.netrsc.org This reaction can be performed in both intermolecular and intramolecular variations. rsc.orgnih.gov

Intermolecular Reactions: Most examples of the aza Paternò–Büchi reaction are intermolecular, where UV light irradiation excites an imine, which then undergoes cycloaddition with an alkene. nih.gov To overcome challenges like the rapid E/Z isomerization of acyclic imines, cyclic imines or oximes are often used as precursors. nih.govresearchgate.net Recent advances have enabled the use of visible light and a photocatalyst, allowing the reaction to proceed under milder conditions with a broader scope, using glyoxylate (B1226380) oximes as reactive intermediates. nih.govchemrxiv.org

Intramolecular Reactions: Azetidines can also be formed through intramolecular [2+2] cycloadditions. rsc.orgnih.gov This approach has been used to access complex, tricyclic azetidine scaffolds from unactivated alkenes using visible-light mediation. acs.org These reactions are valuable for creating molecules with high three-dimensional complexity. acs.org

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Intermolecular | Glyoxylate oxime, Alkene | Visible light, Photocatalyst | Mild conditions, broad scope, operational simplicity. | chemrxiv.org |

| Intermolecular | 2-Isoxazoline-3-carboxylates, Alkenes | Visible light (blue light) | Access to densely-functionalized azetidines. | rsc.org |

| Intramolecular | Imine tethered to an alkene | Direct or acetone-sensitized excitation | Access to complex fused azetidine scaffolds. rsc.orgnih.gov | rsc.orgnih.gov |

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for azetidine synthesis. rsc.orgnih.gov These highly strained molecules can undergo strain-release-driven reactions to form functionalized azetidines. A modular, four-component synthesis has been developed that leverages the strain-release ring-opening of an azabicyclo[1.1.0]butane to drive a nih.govfigshare.com-Brook rearrangement/anion relay sequence, allowing for the creation of a diverse library of substituted azetidines. bris.ac.uk This method is rapid and allows for the sequential addition of three different electrophilic partners. bris.ac.uk

Electroreductive intramolecular coupling provides a stereospecific route to azetidine derivatives. The electroreduction of chiral aromatic α-imino esters, in the presence of chlorotrimethylsilane (B32843) and triethylamine (B128534), yields mixed ketals of cis-2,4-disubstituted azetidine-3-ones. This method demonstrates high stereospecificity, with the absolute stereochemistry of the products confirmed by X-ray crystallography. figshare.com The reaction's success is dependent on the supporting electrolyte and the cathode material, with Bu₄NClO₄ and a platinum cathode providing the best results. figshare.com

Stereoselective Synthesis of 2-Substituted Azetidine Derivatives

Achieving stereocontrol in the synthesis of 2-substituted azetidines is crucial for their application in medicinal chemistry and as chiral building blocks. Several methods have been developed to address this challenge.

One effective protocol involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org By forming an N-borane complex, the diastereoselective α-alkylation can be achieved. For instance, treating the N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl (B1604629) bromide yields the α-benzylated product with high diastereoselectivity. The chiral auxiliary can then be removed to afford optically active 2-benzylazetidine-2-carbonitrile. rsc.org

Another powerful approach is the copper-catalyzed three-component boryl allylation of azetines. acs.org This method allows for the convenient introduction of two different functional groups onto the azetidine ring with complete control over both absolute and relative stereochemistry. The reaction of an azetine, a boron reagent, and a 2-substituted allyl phosphate (B84403) results in cis-2,3-disubstituted azetidines with outstanding stereoselectivity. acs.org

Furthermore, the synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method utilizes chiral t-butanesulfinimine chemistry to establish stereochemistry, which is then transferred to the azetidin-3-one (B1332698) product. These chiral ketones are versatile intermediates for further functionalization into various stereochemically defined azetidines. nih.gov

| Method | Key Reagents/Catalyst | Stereocontrol Element | Product Type | Reference |

| Diastereoselective α-alkylation | LDA, Benzyl bromide, N-BH₃ complex | Chiral N-((S)-1-arylethyl) auxiliary | Optically active 2-benzylazetidine-2-carbonitriles | rsc.org |

| Copper-catalyzed boryl allylation | CuBr, Chiral ligand (e.g., (S,S)-L1) | Chiral copper catalyst | cis-2,3-Disubstituted azetidines | acs.org |

| Gold-catalyzed oxidative cyclization | Au catalyst, (R)-t-butanesulfinamide | Chiral sulfinamide auxiliary | Chiral azetidin-3-ones | nih.gov |

Diastereoselective Approaches for Functionalized Azetidines

Achieving stereocontrol in the synthesis of substituted azetidines is a significant focus of modern organic chemistry. Several diastereoselective approaches have been developed to prepare functionalized azetidines, ensuring a specific spatial arrangement of substituents on the ring.

One notable method is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo trig cyclization pathway at room temperature to deliver cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov This strategy provides a reliable route to cis-functionalized azetidines, which can be further modified.

Another powerful diastereoselective method involves the reaction of N-tosylarylaldimines with ester enolates. This imino aldol (B89426) reaction produces substituted N-tosyl-β-aminoesters, which can be converted into 2-aryl-N-tosylazetidines. nih.gov Furthermore, a general two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described starting from oxiranylmethyl-substituted benzylamines. researchgate.netrsc.org In this kinetically controlled reaction, treatment of the precursor with a superbase mixture of lithium diisopropylamide and potassium tert-butoxide results in the regio- and diastereoselective formation of the four-membered ring, yielding trans-3-(hydroxymethyl)-2-arylazetidines. researchgate.net Spectroscopic analysis confirms that the substituents at the C-2 and C-3 positions are situated in a trans geometry. researchgate.net

The use of chiral auxiliaries also represents a classic strategy for inducing diastereoselectivity. For instance, chiral tert-butanesulfinamide can be used to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. The methodology involves a Reformatsky reaction of sulfinimines, followed by reduction and subsequent cyclization to form the azetidine ring with excellent stereocontrol. researchgate.net

These methods highlight the diverse strategies available for controlling the diastereochemical outcome of azetidine synthesis, providing essential building blocks for more complex molecules.

Table 1: Overview of Diastereoselective Azetidine Synthesis Methods

| Method | Starting Materials | Key Reagents | Typical Product Stereochemistry |

|---|---|---|---|

| Iodine-Mediated Cyclization | Homoallyl amines | Iodine, Sodium hydrogen carbonate | cis-2,4-disubstituted |

| Imino Aldol Approach | N-Tosylarylaldimines, Ester enolates | LDA | N/A |

| Oxirane Ring Closure | Oxiranylmethyl-substituted benzylamines | LiDA-KOR superbase | trans-2,3-disubstituted |

| Chiral Auxiliary | Sulfinimines, Ethyl bromoacetate | Reformatsky reagent, LAH, Tsunoda reagent | High diastereoselectivity |

α-Alkylation of N-Protected Azetidines

A direct and powerful method for functionalizing the azetidine ring is through the deprotonation at the C-2 position (α to the nitrogen) followed by trapping of the resulting anion with an electrophile. This α-alkylation requires activation of the azetidine nitrogen with a suitable protecting group that can facilitate and direct the lithiation.

Standard protecting groups like tert-butoxycarbonyl (Boc) are generally ineffective for this transformation. However, the thiocarbonyl analogue, tert-butoxythiocarbonyl (Botc), has been shown to be highly effective. nih.gov The N-Botc group facilitates α-lithiation of the azetidine ring using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand to induce enantioselectivity. nih.govrsc.org The resulting α-lithio-N-Botc-azetidine can then be trapped with a variety of electrophiles. nih.govrsc.org

The choice of chiral ligand is crucial for achieving high enantiomeric ratios (er). For example, using N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane as a chiral ligand with s-BuLi can generate α-substituted azetidine adducts with er up to 92:8. nih.gov The reaction conditions, such as temperature and duration of lithiation and electrophile addition, are optimized to maximize stereoselectivity. nih.gov

Another approach involves the use of N-borane complexes of azetidine-2-carbonitriles. Treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1-arylethyl)azetidine-2-carbonitrile with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile like benzyl bromide, yields the α-alkylated product with high diastereoselectivity. nih.gov This method provides a valuable route to optically active 2,2-disubstituted azetidines. nih.gov

Table 2: α-Alkylation of N-Protected Azetidines

| Protecting Group | Base | Chiral Ligand (Example) | Electrophiles | Outcome |

|---|---|---|---|---|

| N-Botc | s-BuLi | Tetramethyl DIANANE | Alkyl halides, Aldehydes, Ketones, TMSCl, Me3SnCl | Good yields, er up to 92:8 |

| N-Borane Complex | LDA | (S)-1-arylethyl group | Benzyl bromide | High diastereoselectivity |

Methods for Introducing the Benzyl Moiety at the C-2 Position

The synthesis of 2-benzylazetidine (B2814296) specifically requires the formation of a carbon-carbon bond between the C-2 position of the azetidine ring and a benzyl group. Several methodologies can achieve this transformation.

The most direct approach is the α-alkylation of an N-protected azetidine, as described in the previous section, using a benzyl halide as the electrophile. For instance, the asymmetric α-lithiation of N-Botc-azetidine in the presence of a chiral ligand, followed by quenching with benzyl bromide, successfully yields N-Botc-2-benzylazetidine. nih.gov Similarly, the diastereoselective α-alkylation of N-borane-azetidine-2-carbonitrile complexes proceeds efficiently with benzyl bromide, providing a highly controlled route to the benzylated product. nih.gov In one reported example, this reaction yielded the desired product in 72% yield with high diastereoselectivity. nih.gov

Alternative strategies involve constructing the azetidine ring with the benzyl group already incorporated in the starting material. The diastereoselective synthesis of 2-arylazetidines from oxiranylmethyl-substituted benzylamines is a prime example. researchgate.net By starting with a precursor that already contains the benzylamine (B48309) moiety, the subsequent base-mediated ring closure directly installs the aryl (e.g., phenyl) group at the C-2 position. researchgate.net While this method directly yields a 2-aryl substituent, precursors leading to a 2-benzyl group are conceptually analogous.

Furthermore, the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents offers another route. In the presence of a copper catalyst, ABB can react with various organometallic reagents, including those that can deliver a benzyl group, to provide bis-functionalized azetidines. scilit.com

Palladium-Catalyzed Asymmetric Allylation Strategies

Palladium catalysis offers a versatile platform for the synthesis and functionalization of heterocyclic compounds, including azetidines. While direct palladium-catalyzed asymmetric allylation to form 2-allyl azetidines is not a widely established primary route, related palladium-catalyzed cross-coupling and C-H activation strategies are instrumental in creating functionalized azetidine precursors.

One relevant strategy is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This method, often assisted by a directing group like picolinamide, enables the synthesis of various azabicyclic scaffolds. rsc.orgacs.org The key step involves the formation of a palladacycle followed by reductive elimination to close the azetidine ring. rsc.org This approach provides access to functionalized azetidines from linear amine precursors. rsc.org

Another significant development is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids. researchgate.net This reaction, which utilizes specific phosphine (B1218219) ligands, favors the formation of 2-aryl azetidines through a process that can involve a palladium-hydride/dihydroazete intermediate. researchgate.net Although this method functionalizes a pre-existing azetidine ring and introduces an aryl group rather than an allyl group, it showcases the power of palladium catalysis to forge C-C bonds at the C-2 position of the azetidine core.

While these examples are not direct "asymmetric allylations," they represent the state-of-the-art in palladium-catalyzed methods for constructing and functionalizing the azetidine ring, providing pathways to precursors that could be subsequently converted to 2-benzylazetidine. The development of direct catalytic enantioselective difunctionalization of azetine precursors, for instance through copper-catalyzed boryl allylation, provides an alternative modern approach where versatile allyl and boryl groups are installed stereoselectively, which can then be further manipulated. acs.org

Synthesis of 1 2 Benzylazetidin 1 Yl Prop 2 En 1 One

Strategies for N-Acryloylation of 2-Benzylazetidine (B2814296)

The introduction of the acryloyl moiety onto the nitrogen atom of 2-benzylazetidine is a crucial step in the synthesis of the target compound. The selection of the appropriate N-acryloylation strategy depends on factors such as the availability of starting materials, desired reaction conditions, and the need to minimize side reactions.

A straightforward and common method for the N-acryloylation of secondary amines is the direct reaction with an acryloyl halide, most typically acryloyl chloride. nih.govresearchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of 2-benzylazetidine attacks the electrophilic carbonyl carbon of the acryloyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired N-acryloyl azetidine (B1206935).

Typical Reaction Conditions:

Acylating Agent: Acryloyl chloride is frequently used due to its high reactivity.

Base: A non-nucleophilic organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly employed to scavenge the HCl produced. An excess of the amine starting material can also sometimes serve as the base.

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the reaction. researchgate.net

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the acryloyl chloride and minimize potential side reactions, such as polymerization of the acryloyl moiety.

A representative reaction scheme for the direct acylation of 2-benzylazetidine with acryloyl chloride is depicted below:

An alternative to using highly reactive acryloyl halides is the direct coupling of 2-benzylazetidine with acrylic acid, facilitated by a range of specialized coupling reagents. luxembourg-bio.comnih.govrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach is often milder than using acid chlorides and can be advantageous when dealing with sensitive substrates.

Amide coupling reagents are broadly categorized into several classes, including phosphonium (B103445) and aminium/uronium salts. luxembourg-bio.com

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are effective for amide bond formation. They react with the carboxylic acid to form a reactive ester intermediate, which then readily reacts with the amine.

Aminium/Uronium Salts: This class includes well-known reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Similar to phosphonium salts, they activate the carboxylic acid to facilitate its reaction with the amine. luxembourg-bio.com The use of additives like HOBt (1-hydroxybenzotriazole) can further enhance the efficiency of these coupling reactions and suppress side reactions. amazonaws.com

The general mechanism involves the reaction of the coupling reagent with the carboxylic acid to form an activated species, which is then attacked by the amine to form the amide bond. luxembourg-bio.com

| Reagent Class | Acronym | Full Name |

|---|---|---|

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| Phosphonium Salts | PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

This strategy also involves the activation of acrylic acid to promote its reaction with 2-benzylazetidine. Common activating agents include those that form mixed anhydrides and carbodiimides.

Mixed Anhydrides: A mixed anhydride (B1165640) can be generated in situ from acrylic acid and a suitable chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base. organicreactions.orgresearchgate.net This mixed anhydride is a highly reactive acylating agent that readily reacts with the amine to form the desired amide. The selectivity of the amine's nucleophilic attack on the desired carbonyl group of the mixed anhydride is a key consideration in this method. researchgate.net

Carbodiimides: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to promote amide bond formation. luxembourg-bio.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide. To improve yields and minimize side reactions, such as the formation of N-acylurea byproducts and racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often included. luxembourg-bio.com

| Agent Class | Acronym | Full Name | Common Additive |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | HOBt, HOAt |

| Carbodiimides | DIC | Diisopropylcarbodiimide | HOBt, HOAt |

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, HOAt |

Purification and Characterization Considerations for N-Acryloyl Azetidines

Following the synthesis of 1-(2-benzylazetidin-1-yl)prop-2-en-1-one, careful purification and thorough characterization are essential to ensure the identity and purity of the final product.

Purification: Standard laboratory techniques can be employed for the purification of N-acryloyl azetidines. The choice of method will depend on the physical properties of the compound and the nature of any impurities.

Chromatography: Column chromatography on silica (B1680970) gel is a very common and effective method for purifying compounds of this type. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from unreacted starting materials and reaction byproducts.

Crystallization: If the product is a solid, crystallization from an appropriate solvent or solvent mixture can be an excellent method for achieving high purity.

Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used for purification.

Characterization: A combination of spectroscopic techniques is typically used to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. ipb.ptnih.govresearchgate.netresearchgate.net For this compound, characteristic signals would be expected for the protons and carbons of the benzyl (B1604629) group, the azetidine ring, and the acryloyl moiety. The coupling constants (J-values) between the protons on the azetidine ring can provide information about its stereochemistry. ipb.pt

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through analysis of its fragmentation pattern. nih.govuu.nl High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. A strong absorption band in the region of 1650-1600 cm⁻¹ would be characteristic of the amide carbonyl (C=O) stretching vibration. Absorptions corresponding to the C=C bond of the acryloyl group and the C-H bonds of the aromatic and aliphatic portions of the molecule would also be expected.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons of the benzyl group, vinylic protons of the acryloyl group, and aliphatic protons of the azetidine ring and the benzylic CH₂ group. |

| ¹³C NMR | Signals for the amide carbonyl carbon, vinylic carbons, aromatic carbons, and aliphatic carbons of the azetidine ring and benzylic CH₂. |

| IR | Strong C=O stretch (amide) around 1650-1600 cm⁻¹, C=C stretch around 1640-1610 cm⁻¹, and various C-H stretches. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₅NO). |

Reactivity and Mechanistic Investigations of 1 2 Benzylazetidin 1 Yl Prop 2 En 1 One

Reactivity Profile of the N-Acryloyl Moiety

The N-acryloyl group serves as a powerful Michael acceptor, a feature that is significantly modulated by its attachment to the four-membered azetidine (B1206935) ring.

The α,β-unsaturated ketone of the N-acryloyl group is an electrophilic site susceptible to nucleophilic conjugate addition, commonly known as the Michael addition. nih.gov In this reaction, a nucleophile attacks the β-carbon of the acryloyl system, leading to the formation of a new sigma bond. nih.gov This reaction is a fundamental transformation for this class of compounds. For instance, N-acryloyl azetidines have been shown to react with thiol-containing nucleophiles like glutathione (B108866) (GSH). nih.gov The reaction proceeds via a 1,4-conjugate addition mechanism where the thiol group of GSH attacks the β-carbon of the activated alkene. nih.govnih.gov

A key feature of N-acyl azetidines is the geometric distortion of the amide bond. nih.gov Unlike typical acyclic amides which possess a planar geometry to maximize resonance stabilization between the nitrogen lone pair and the carbonyl π-system, the four-membered ring of azetidine forces the nitrogen atom into a more pyramidal, nonplanar hybridization. acs.orgunife.it This geometric constraint reduces the delocalization of the nitrogen's lone pair electrons into the carbonyl group, thereby diminishing the amide-like character of the (O)C-N bond. nih.gov

This reduction in resonance stabilization has a profound electronic consequence: it increases the ketone-like character of the carbonyl. This, in turn, enhances the electron-withdrawing effect on the entire acryloyl moiety. As a result, the β-carbon of the Michael acceptor becomes significantly more electron-deficient and, therefore, exhibits enhanced electrophilicity. acs.orgunife.it Experimental studies have demonstrated this heightened reactivity; for example, an N-acryloyl azetidine was found to react with glutathione nearly ten times faster than its corresponding ring-opened, non-strained analog under physiological conditions. nih.gov

| Compound | Structure | Half-life (t1/2) with 10 mM GSH (hours) | Relative Reactivity |

|---|---|---|---|

| N-Acryloyl Azetidine Derivative | Azetidine-containing | 2.78 | ~7.7x Faster |

| Ring-Opened Acyclic Analog | Acyclic Amide | 21.4 | Baseline |

Data adapted from studies conducted at pH 7.4 and 37 °C, demonstrating the enhanced reactivity of the azetidine-containing compound due to nonplanar amide hybridization. nih.gov

The enhanced electrophilicity of the N-acryloyl azetidine system allows it to react with a wide range of nucleophiles in conjugate addition reactions. While thiols, such as glutathione, are well-documented reaction partners, the scope extends to other classes of nucleophiles commonly employed in Michael additions. nih.govacs.org These include:

Heteroatom Nucleophiles : Primary and secondary amines, alcohols, and thiolates are effective nucleophiles for this transformation. chem-station.comnih.gov

Carbon Nucleophiles : Stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, β-keto esters), are classic Michael donors that can form new carbon-carbon bonds. nih.govrsc.org

Organometallic Reagents : Gilman reagents (lithium dialkylcuprates) are known to be particularly effective for 1,4-additions to α,β-unsaturated systems. nih.gov

The specific choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of functionalized azetidine derivatives.

Strain-Driven Reactivity of the Azetidine Ring System

The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) not only influences the electronic properties of its substituents but also provides a thermodynamic driving force for reactions that functionalize the ring itself. organic-chemistry.orgrsc.org

The benzylic C-H bond on the 2-position of the azetidine ring is a site amenable to radical functionalization. This position is particularly susceptible to hydrogen atom transfer (HAT) to generate a stabilized tertiary benzylic radical. nih.govacs.org Modern synthetic methods, particularly those employing photoredox catalysis, provide a mild and efficient means to generate such radical intermediates. nih.govacs.orgnih.gov In a typical photoredox cycle, an excited-state photocatalyst can initiate a process that leads to the abstraction of the benzylic hydrogen atom, forming the key radical intermediate. The formation and subsequent reaction of this radical can be influenced by the strain within the azetidine ring, which can affect bond dissociation energies and the stability of intermediates. nih.govorganic-chemistry.org

Once formed, the nucleophilic benzylic tertiary radical can engage in intermolecular conjugate addition reactions with electron-deficient alkenes (Michael acceptors). nih.gov This type of transformation is known as a Giese addition. chem-station.comresearchgate.net The reaction involves the addition of the carbon-centered radical to the β-position of the activated alkene, forming a new C-C bond and a new radical intermediate at the α-position. chem-station.comnih.gov This new radical is then typically quenched by a hydrogen atom donor to yield the final product. nih.gov

The Giese reaction provides a powerful method for C-C bond formation under mild, radical-based conditions. The scope of activated alkenes that can participate in this reaction is broad, allowing for the introduction of various functional groups.

| Class of Michael Acceptor | Example Structure | Resulting Functional Group |

|---|---|---|

| Acrylates | CH2=CHCO2R | Ester |

| Acrylonitrile | CH2=CHCN | Nitrile |

| Vinyl Ketones | CH2=CHCOR | Ketone |

| Nitroalkenes | RCH=CHNO2 | Nitro |

| Acrylamides | CH2=CHCONH2 | Amide |

This table illustrates the variety of electron-deficient alkenes that can serve as radical traps in Giese-type conjugate additions. nih.govresearchgate.net

Influence of Ring Strain on Radical Stability and Reaction Reversibility

The four-membered azetidine ring in 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one possesses significant ring strain, which profoundly influences the stability of radical intermediates and the reversibility of reactions. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. When a radical is formed adjacent to the azetidine ring, the strain can affect its stability and subsequent reaction pathways.

The stability of radicals is a critical factor in determining the course of a reaction. In systems with high ring strain, the formation of a radical can sometimes be favored if it leads to a release of that strain. However, the stability of the resulting radical is also dependent on other factors such as resonance and hyperconjugation. For azetidine-containing compounds, the interplay between ring strain and the electronic effects of the N-acyl group governs the stability of any radical intermediates.

Reaction reversibility is another key aspect influenced by ring strain. In radical reactions, the reversibility of a particular step is determined by the relative energies of the reactants, intermediates, and products. The high ground-state energy of the strained azetidine ring can lower the activation barrier for ring-opening reactions, potentially making them more reversible compared to analogous reactions in less strained systems. DFT calculations on similar bicyclic systems have shown that the reaction pathway can be under thermodynamic control, with the strain of fused rings influencing whether a reaction proceeds via cyclization or rearrangement. nih.govresearchgate.net For instance, in acyl radical reactions of bicyclo[2.2.2]octenone systems, the size of a fused ring, and therefore its strain, dictates whether the major product is a result of rearrangement or cyclization. nih.gov This suggests that the inherent strain in the azetidine ring of this compound would similarly play a crucial role in directing the outcome of its radical reactions.

The table below summarizes the general influence of ring strain on radical reaction characteristics.

| Feature | Influence of High Ring Strain |

| Radical Formation | Can be facilitated if it leads to strain release. |

| Radical Stability | Dependent on the balance between strain release and other electronic factors. |

| Reaction Pathway | Can favor ring-opening or rearrangement pathways to alleviate strain. |

| Reaction Reversibility | May increase due to the higher ground-state energy of the strained reactant. |

Photoredox Catalysis for Radical Generation

Photoredox catalysis has emerged as a powerful tool for the generation of carbon-centered radicals under mild conditions. nih.gov This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. nih.govsemanticscholar.org In the context of this compound, photoredox catalysis could potentially be employed to generate radicals at various positions, leading to a range of downstream functionalizations.

The generation of alkyl radicals via photoredox catalysis can be achieved through both reductive and oxidative pathways. nih.gov For instance, easily oxidizable species can undergo a single-electron oxidation to form a radical cation, which can then fragment to produce a carbon-centered radical. rsc.orgresearchgate.net Given the presence of the nitrogen atom and the benzyl (B1604629) group, this compound may be susceptible to oxidative quenching of a photocatalyst.

Alternatively, the acryloyl moiety could be targeted. The generation of β-oxyvinyl radicals through the addition of photocatalytically generated pyridine (B92270) N-oxy radicals to carbon-carbon triple bonds has been demonstrated as a viable strategy in cascade annulation reactions. nih.gov A similar approach could potentially be adapted for the double bond in the acryloyl group of the target molecule.

The choice of photocatalyst is crucial and depends on the specific transformation desired. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes like eosin (B541160) Y and acridinium (B8443388) salts. semanticscholar.orgrsc.org The redox potentials of both the substrate and the photocatalyst must be carefully considered to ensure efficient electron transfer.

| Photocatalyst Type | Quenching Cycle | Typical Radical Generation Pathway |

| Ru(bpy)₃²⁺ | Oxidative or Reductive | SET with substrate to form radical ion. |

| Ir(ppy)₃ | Oxidative or Reductive | SET with substrate to form radical ion. |

| Acridinium Salts | Oxidative | Oxidation of substrate to form radical cation. rsc.orgresearchgate.net |

| 4CzIPN | Oxidative | Oxidation of substrate to form radical cation. rsc.orgresearchgate.net |

Ring-Opening Reactions and Transformations of Azetidines

The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, providing a versatile synthetic platform for the synthesis of functionalized acyclic amines. The reactivity of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. In this compound, the electron-withdrawing acryloyl group activates the ring towards nucleophilic attack.

Nucleophilic Ring-Opening Pathways

The presence of an electron-withdrawing group on the nitrogen atom activates the azetidine ring, making it more electrophilic and prone to attack by nucleophiles. mdpi.comnih.gov This is analogous to the activation of aziridines, where N-activating groups enhance their reactivity towards ring-opening. mdpi.comnih.gov The ring-opening of activated azetidines generally proceeds via an SN2 mechanism. nih.gov

For this compound, nucleophilic attack can theoretically occur at either of the two ring carbons. The regioselectivity of the attack is influenced by both steric and electronic factors. The benzyl group at the C2 position provides significant steric hindrance, which would likely direct nucleophilic attack to the less substituted C4 position.

A variety of nucleophiles can be employed for the ring-opening of activated azetidines, including halides, cyanides, and organometallic reagents. The choice of nucleophile and reaction conditions can be tuned to achieve the desired transformation.

Lewis Acid and Alane Promoted Ring Opening

Lewis acids can promote the ring-opening of azetidines by coordinating to the nitrogen or the carbonyl oxygen of the N-acyl group. This coordination enhances the electrophilicity of the azetidine ring, facilitating nucleophilic attack. researchgate.net In the case of N-acylazetidines, the interaction of a Lewis acid with the amide carbonyl can lead to increased pyramidalization at the nitrogen atom, further activating the ring. acs.org

Lewis acid-promoted ring-opening reactions have been utilized in various synthetic transformations, including Michael addition and ring-expansion cascades for the construction of nitrogen-containing medium-sized rings. nih.gov For this compound, treatment with a Lewis acid in the presence of a suitable nucleophile would be expected to facilitate ring-opening. The regioselectivity of this process would again be a key consideration.

Alanes are also effective reagents for promoting the ring-opening of strained heterocycles. Their mode of action can involve coordination to a heteroatom followed by delivery of a hydride or an alkyl group. While specific studies on alane-promoted ring opening of this compound are not prevalent, the general reactivity of alanes with strained nitrogen heterocycles suggests this would be a viable pathway for transformation.

| Promoter | Mode of Activation | Potential Outcome |

| Lewis Acid | Coordination to N or C=O, increasing ring electrophilicity. | Catalyzes nucleophilic ring-opening. researchgate.net |

| Alane | Coordination and/or nucleophilic delivery. | Ring-opening and reduction/alkylation. |

Intramolecular Ring Transformations and Rearrangement Reactions

The strained azetidine ring can also participate in intramolecular reactions, leading to various ring transformations and rearrangements. These reactions are often driven by the release of ring strain and can result in the formation of more stable five- or six-membered rings.

For a molecule like this compound, the presence of the acryloyl and benzyl groups provides handles for intramolecular cyclizations or rearrangements under appropriate conditions. For example, radical-mediated intramolecular cyclization onto the benzyl group or the acryloyl double bond could lead to novel polycyclic structures. Molecular rearrangements of heterocycles are a known class of reactions where side-chain atoms participate in the formation of a new ring.

Palladium-Mediated Ring Opening in Complexation

Palladium catalysts are well-known for their ability to mediate a wide array of transformations, including cross-coupling and C-H activation reactions. nih.govyoutube.com Palladium can also interact with strained rings, leading to oxidative addition and subsequent ring-opening. This has been observed in various palladium-catalyzed reactions involving strained carbocycles and heterocycles.

For this compound, a palladium(0) species could potentially insert into one of the C-N bonds of the azetidine ring, forming a palladacyclobutane intermediate. This intermediate could then undergo further reactions, such as reductive elimination or reaction with other substrates, to afford ring-opened products. The presence of the acryloyl group and the benzyl substituent would likely influence the stability and reactivity of any such organopalladium intermediates. Palladium-catalyzed acetylation of arenes, for example, demonstrates the versatility of palladium in forming new carbon-carbon bonds. nih.gov

Stereochemical Outcome and Regioselectivity in Reactions of this compound

The stereochemical and regioselective outcomes in reactions involving this compound are dictated by the interplay of the structural features of the azetidine ring and the reactivity of the acrylamide (B121943) moiety. The chiral center at the 2-position of the azetidine ring, bearing a benzyl group, plays a crucial role in directing the stereochemistry of addition reactions to the Michael acceptor. Concurrently, the strained four-membered azetidine ring can influence regioselectivity in reactions where the ring itself is susceptible to opening.

The nonplanar nature of the acyl azetidine leads to a lower degree of amide-like character in the (O)C–N bond. This structural feature enhances the electrophilicity of the appended Michael acceptor, making it more susceptible to nucleophilic attack. acs.org

Stereochemical Control by the Chiral Azetidine Moiety

The presence of a stereocenter at the C2 position of the azetidine ring, substituted with a benzyl group, is expected to exert significant stereocontrol in reactions at the acrylamide's β-carbon. The benzyl group can act as a steric directing group, favoring the approach of reagents from the less hindered face of the molecule.

In nucleophilic conjugate addition reactions, a common reaction pathway for acrylamides, the incoming nucleophile will preferentially attack the β-carbon of the prop-2-en-1-one system. The diastereoselectivity of this addition will be influenced by the conformation of the azetidine ring and the orientation of the benzyl substituent. It is anticipated that the reaction would proceed via a transition state that minimizes steric interactions between the nucleophile, the benzyl group, and the acrylamide moiety. This generally results in the formation of one diastereomer in excess.

For instance, in the context of radical additions to acrylamides, the stereochemistry of the newly formed C-C bond can be controlled by the existing chiral center. acs.org While specific studies on this compound are not prevalent, analogous systems demonstrate that chiral auxiliaries attached to the nitrogen of an acrylamide can effectively control the stereochemical outcome.

Regioselectivity in Ring-Opening vs. Conjugate Addition

The reactivity of this compound presents two primary sites for nucleophilic attack: the β-carbon of the acrylamide (Michael addition) and the carbons of the azetidine ring (ring-opening). The regioselectivity of a given reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Generally, soft nucleophiles, such as thiols and enolates, are expected to favor conjugate addition to the electron-deficient alkene. This is due to the enhanced electrophilicity of the Michael acceptor conferred by the acyl azetidine structure. acs.org

Conversely, hard nucleophiles, often in the presence of a Lewis acid, may favor attack at the azetidine ring, leading to ring-opening. The regioselectivity of the ring-opening is governed by electronic and steric factors. magtech.com.cnresearchgate.net In unsymmetrical azetidines, nucleophilic attack typically occurs at the less substituted carbon adjacent to the nitrogen or at a carbon that can better stabilize a positive charge in the transition state. magtech.com.cn For this compound, the C2 carbon bearing the benzyl group is a potential site for nucleophilic attack. The presence of the benzyl group could stabilize a developing positive charge, favoring cleavage of the C2-N bond.

The table below illustrates the expected regiochemical outcome based on the type of nucleophile.

| Nucleophile Type | Primary Reaction Pathway | Expected Product Type |

| Soft Nucleophiles (e.g., RSH, Enolates) | Conjugate Addition | 1-(2-Benzylazetidin-1-yl)-3-(nucleophil-yl)propan-1-one |

| Hard Nucleophiles (e.g., RLi, RMgX) with Lewis Acid | Ring-Opening | N-(1-Benzyl-3-nucleophil-propyl)acrylamide derivatives |

Mechanistic Considerations

The stereochemical and regioselective outcomes are rooted in the reaction mechanisms. In conjugate additions, the approach of the nucleophile is dictated by the minimization of steric hindrance, leading to a diastereoselective outcome. The transition state will likely involve a conformation where the benzyl group blocks one face of the molecule.

In the case of ring-opening reactions, the mechanism can be either SN1 or SN2 in character, depending on the substrate and conditions. Lewis acid activation of the azetidine nitrogen would make the ring carbons more electrophilic. The regioselectivity would then be determined by the relative stability of the resulting carbocation-like transition states (favoring attack at C2) versus steric accessibility (favoring attack at C4).

It is important to note that the specific ratios of stereoisomers and the preference for conjugate addition versus ring-opening will be highly dependent on the specific reactants, solvents, and catalysts employed. Experimental studies on this compound are necessary to fully elucidate these reactivity patterns.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and energetic landscape of 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one. These calculations can predict molecular orbital energies, charge distributions, and thermodynamic stability.

| Cyclic Amine | Ring Size | Estimated Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27-28 |

| Azetidine (B1206935) | 4 | 25-27 |

| Pyrrolidine (B122466) | 5 | 5-6 |

| Piperidine | 6 | ~0 |

The N-acryloyl group in this compound functions as a Michael acceptor, making the molecule susceptible to conjugate addition reactions. Theoretical studies can model the reactivity of this system by analyzing the electronic properties of the α,β-unsaturated carbonyl moiety. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrostatic potential map.

The LUMO is typically localized on the β-carbon of the acryloyl group, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the Michael acceptor; a lower LUMO energy generally corresponds to higher reactivity. Computational models can be used to compare the reactivity of this compound with other Michael acceptors by calculating their respective LUMO energies.

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| LUMO Energy | Indicates susceptibility to nucleophilic attack | Relatively low, suggesting good reactivity as a Michael acceptor |

| Electrostatic Potential on β-carbon | Highlights the electrophilic site | Positive potential, confirming it as the site of attack |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | A moderate gap, indicating a balance between stability and reactivity |

Beyond Michael additions, the double bond of the acryloyl group can also participate in radical addition reactions. Computational chemistry allows for the detailed investigation of the reaction mechanisms by locating and characterizing the transition states of these pathways. For a radical addition to the double bond, a transition state structure can be calculated where the radical is forming a new bond with either the α or β carbon. The energy of this transition state (the activation energy) determines the rate of the reaction.

By calculating the activation energies for addition to both the α and β positions, the regioselectivity of the radical addition can be predicted. Typically, radical addition to the less substituted carbon (the β-carbon in this case) is favored due to steric reasons and the stability of the resulting radical intermediate. Transition state theory can be used in conjunction with these calculated energies to estimate reaction rate constants.

Conformational Analysis of the Azetidine Ring and N-Acryloyl Group

For the 2-benzylazetidine (B2814296) core, the benzyl (B1604629) group can adopt either a pseudo-axial or a pseudo-equatorial position. The pseudo-equatorial conformation is generally favored to minimize steric hindrance. The rotation around the N-C(O) bond of the acryloyl group is also a key conformational feature. Due to the partial double bond character of the amide bond, rotation is restricted, leading to distinct s-cis and s-trans conformers. Computational studies can predict the relative energies of these conformers and the rotational barriers between them. The interplay between the azetidine ring pucker and the orientation of the N-acryloyl and benzyl groups will determine the lowest energy conformation of the entire molecule.

Prediction of Reaction Selectivity and Substrate Specificity

Computational models can be employed to predict the selectivity of reactions involving this compound. For instance, in a Michael addition with a chiral nucleophile, the stereoselectivity of the reaction can be predicted by calculating the transition state energies for the formation of all possible stereoisomers. The diastereomer formed via the lowest energy transition state is predicted to be the major product.

Furthermore, these models can predict substrate specificity by simulating reactions with a variety of different nucleophiles. By comparing the calculated activation energies for the reactions of this compound with different substrates, it is possible to predict which reactions will be the most facile. These predictive capabilities are invaluable in guiding synthetic efforts and in understanding the factors that control chemical reactivity and selectivity.

Advanced Synthetic Strategies and Applications Utilizing Azetidine Scaffolds

Azetidines as Versatile Building Blocks in Complex Organic Synthesis

Azetidines are increasingly recognized as privileged building blocks in the synthesis of complex organic molecules, particularly in the realms of natural products and pharmaceuticals. rsc.orgresearchgate.net Their incorporation can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making them attractive bioisosteres for more common heterocycles like pyrrolidines and piperidines. nih.govchemrxiv.org A wide array of bioactive compounds, including anticancer, antibacterial, and antidiabetic agents, feature the azetidine (B1206935) core, underscoring its importance in drug discovery. nih.govlifechemicals.com

The synthesis of functionalized azetidines, such as 2-substituted derivatives like 2-benzylazetidine (B2814296), provides access to valuable synthons for further elaboration. rsc.orgsemanticscholar.org The development of scalable and stereoselective routes to these building blocks is crucial for their application. semanticscholar.orgtandfonline.com For instance, the N-acylation of 2-benzylazetidine with an acryloyl chloride would yield "1-(2-Benzylazetidin-1-yl)prop-2-en-1-one," a molecule primed for various transformations, including conjugate additions and polymerization reactions, thereby expanding its utility as a versatile intermediate.

Table 1: Selected Synthetic Routes to Azetidine Scaffolds

| Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic substitution of a γ-amino halide or alcohol. A common and direct method. rsc.org | Often requires activation of the leaving group. Yields can be affected by competing elimination or intermolecular reactions. |

| [2+2] Cycloaddition (Aza Paternò–Büchi Reaction) | Photochemical reaction between an imine and an alkene to form an azetidine ring directly. rsc.orgresearchgate.netresearchgate.net | Provides direct access to the four-membered ring; can be stereoselective. Visible-light mediated methods have been developed. researchgate.netsciencedaily.com |

| Ring Contraction/Expansion | Isomerization of larger or smaller rings, such as the thermal isomerization of certain aziridines. rsc.org | Offers a pathway from more readily available starting materials. |

| C-H Amination | Intramolecular insertion of a nitrene into a C-H bond, often catalyzed by transition metals like palladium or rhodium. rsc.org | Allows for the formation of azetidines from unactivated C-H bonds, offering high efficiency. |

| Kulinkovich-type Coupling | Titanium-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines. rsc.orgresearchgate.net | Notable for its broad substrate scope and ability to construct densely functionalized azetidines. |

Development of Novel Reaction Methodologies Involving Azetidines

The inherent ring strain of azetidines is a key driver of their reactivity, enabling the development of novel reaction methodologies that are often not feasible with less strained heterocyclic systems. rsc.orgrsc.org These reactions typically involve the selective cleavage of the C-N or C-C bonds of the ring, providing access to a diverse range of functionalized acyclic amine derivatives.

Recent advancements have focused on transition-metal catalysis and photoredox catalysis to functionalize the azetidine ring. researchgate.netdigitellinc.com For example, photoinduced, copper-catalyzed methods have been developed for the α-C(sp³)–H azidation of amines, a reaction that proceeds smoothly even with strained rings like azetidine. acs.orgacs.org Such late-stage functionalization techniques are invaluable for modifying complex molecules. Furthermore, cycloaddition reactions, where the azetidine ring itself acts as a dipolarophile or dienophile precursor, have been explored to construct fused and polycyclic nitrogen-containing architectures. nih.gov The reactivity of "this compound" would be twofold: the strained ring could participate in ring-opening reactions, while the activated alkene of the acryloyl group is susceptible to Michael additions, making it a substrate for various conjugate addition methodologies.

Role in the Synthesis of Conformationally Constrained Analogues

The rigid, puckered structure of the azetidine ring makes it an excellent scaffold for creating conformationally constrained analogues of biologically active peptides and other flexible molecules. enamine.net By replacing a standard amino acid, such as proline, with an azetidine-2-carboxylic acid residue, chemists can lock the peptide backbone into a specific conformation. bham.ac.uknih.gov This conformational restriction can lead to enhanced binding affinity for biological targets, increased selectivity, and improved proteolytic stability. nih.govnih.govresearchgate.net

The incorporation of a 2-benzylazetidine moiety, as found in "this compound," could serve as a constrained analogue of phenylalanine. nih.gov Peptides incorporating this motif would have limited rotational freedom around the N-Cα and Cα-Cβ bonds compared to a standard phenylalanine residue. This strategy has been successfully employed in the design of endomorphin analogues, where replacing proline with (S)-azetidine-2-carboxylic acid resulted in compounds with high affinity and selectivity for μ-opioid receptors. nih.gov

Table 2: Azetidines as Constrained Analogues in Peptidomimetics

| Azetidine Analogue | Amino Acid Mimicked | Key Structural Feature | Impact on Peptide Structure |

|---|---|---|---|

| (S)-Azetidine-2-carboxylic acid | Proline | Four-membered ring restricts backbone dihedral angles. nih.gov | Induces specific turns, reduces conformational flexibility, can alter cis/trans amide bond populations. nih.govresearchgate.net |

| Azetidine-3-carboxylic acid | β-Alanine | Achiral, conformationally restricted analogue. nih.gov | Maintains a cyclic structure and secondary amine but without the chirality of α-amino acids. |

Polymerization Studies via Azetidine Ring-Opening

The strain energy of the azetidine ring makes it susceptible to Ring-Opening Polymerization (ROP), providing a pathway to polyamines, which have applications in areas such as gene transfection and CO2 capture. rsc.org The polymerization can proceed through different mechanisms, primarily cationic or anionic, depending on the nature of the substituent on the nitrogen atom.

Cationic Ring-Opening Polymerization (CROP) is a common method for polymerizing azetidine and N-alkylazetidines, though it often leads to hyperbranched polymers due to chain transfer reactions. nsf.govresearchgate.net

Anionic Ring-Opening Polymerization (AROP) typically requires an electron-withdrawing group on the nitrogen to activate the ring towards nucleophilic attack. digitellinc.com N-sulfonylazetidines are a well-studied class of monomers for AROP. nsf.govdocumentsdelivered.comfigshare.com The polymerization, often initiated by strong bases at elevated temperatures, can be controlled to produce linear polymers. rsc.orgrsc.org The acryloyl group in "this compound" is also electron-withdrawing, suggesting it could potentially undergo AROP. However, the presence of the polymerizable alkene adds another layer of complexity, potentially allowing for a combination of ring-opening and vinyl polymerization pathways, leading to novel polymer architectures.

Table 3: Comparison of Azetidine Ring-Opening Polymerization Methods

| Polymerization Type | Initiator | N-Substituent Requirement | Typical Polymer Structure |

|---|---|---|---|

| Cationic (CROP) | Protic acids, Lewis acids, alkylating agents researchgate.net | Unsubstituted (NH), Alkyl | Hyperbranched nsf.gov |

| Anionic (AROP) | Strong bases (e.g., organometallics, metal amides) rsc.org | Strong electron-withdrawing group (e.g., sulfonyl) documentsdelivered.comfigshare.com | Linear or Branched (depending on conditions) figshare.comrsc.org |

Design of Chiral Auxiliaries and Templates for Asymmetric Synthesis

Chirally pure substituted azetidines serve as effective chiral auxiliaries and templates for asymmetric synthesis. researchgate.net The conformational rigidity of the azetidine ring creates a well-defined steric environment that can effectively control the facial selectivity of reactions occurring on a tethered substrate.

The synthesis of these chiral azetidines often relies on starting from a chiral precursor, such as (S)-1-phenylethylamine, which can act as both a nitrogen source and a chiral directing group. rsc.orgrsc.org This approach has been used to prepare enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Once prepared, these C₂-symmetric azetidines can be N-acylated and used in reactions like asymmetric alkylations. semanticscholar.org A chiral 2-benzylazetidine scaffold, for example, could be used to direct stereoselective additions to the acryloyl group in "this compound" or, after removal of the acryloyl group, the chiral azetidine itself could be used as a ligand for asymmetric catalysis. bham.ac.ukacs.org The predictable puckering of the ring allows for the rational design of transition states to achieve high levels of stereocontrol.

Conclusion and Future Perspectives

Summary of Current Research Advances in N-Acryloyl Azetidine (B1206935) Chemistry

N-Acryloyl azetidines are a notable class of molecules characterized by a strained four-membered nitrogen-containing ring attached to an acryloyl group. The inherent ring strain of the azetidine, estimated at approximately 25.4 kcal/mol, renders it susceptible to various chemical transformations, a feature that chemists have begun to exploit. arkat-usa.orgbirmingham.ac.uk This reactivity, combined with the Michael acceptor properties of the acryloyl moiety, makes these compounds versatile building blocks in organic synthesis.

A significant area of research has been the investigation of their enhanced reactivity towards nucleophiles. Studies have shown that the nonplanar nature of the acyl azetidine amide bond leads to reduced amide resonance, which in turn increases the electrophilicity of the appended Michael acceptor. rsc.orgnih.govacs.org This property has been systematically evaluated, particularly through reactions with thiols like glutathione (B108866), demonstrating that substituents on either the azetidine ring or the acryloyl group can modulate this reactivity over a wide range. rsc.orgnih.gov

Furthermore, N-acryloyl azetidines have been explored as monomers in polymerization reactions. The cationic ring-opening polymerization of azetidine derivatives is a well-established field, and N-substituted azetidines can form polymers with unique properties. researchgate.net The resulting polymers, bearing pendant azetidine rings, are valuable platforms for post-polymerization functionalization, where the strained ring can be opened to introduce new functionalities. Additionally, the alkene portion of the N-acryloyl group can participate in cycloaddition reactions, such as the aza-Paternò-Büchi reaction, providing pathways to complex, functionalized polycyclic structures. rsc.org

Emerging Trends and Unexplored Reactivity Patterns of 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one

While general studies on N-acryloyl azetidines provide a solid foundation, the specific compound This compound presents unique opportunities and unexplored reactivity patterns, largely due to the chiral center and the steric and electronic influence of the 2-benzyl substituent.

An emerging and highly significant trend is the use of chiral azetidines in asymmetric catalysis and synthesis. birmingham.ac.ukresearchgate.net The 2-benzyl group in this compound introduces a stereocenter, making the molecule a valuable chiral building block. Its application as a chiral ligand or organocatalyst in reactions like aldol (B89426) additions, Michael reactions, or Friedel-Crafts alkylations is a promising and underexplored area. birmingham.ac.uk The defined stereochemistry of the azetidine ring can be used to induce asymmetry in a wide range of chemical transformations. bham.ac.uk

Unexplored reactivity patterns for this specific molecule are numerous. The benzyl (B1604629) group itself offers a site for functionalization that is orthogonal to the reactivity of the azetidine ring and the acryloyl group. For instance, selective C-H activation or functionalization at the benzylic position could introduce further complexity. However, it has been noted in related systems that benzyl substitution can sometimes lead to byproducts through alternative deprotonation pathways, which would need to be carefully controlled. semanticscholar.org The interplay between the ring strain-driven reactions of the azetidine, the conjugate addition to the acryloyl moiety, and the potential reactions of the benzyl group under various catalytic systems (e.g., photoredox, enzymatic) remains a fertile ground for investigation.

| Emerging Trend / Unexplored Area | Description | Potential Impact |

| Asymmetric Catalysis | Use as a chiral ligand for transition metals or as an organocatalyst to induce enantioselectivity in reactions. | Development of new stereoselective synthetic methods. |

| Stereoselective Polymerization | Control over the stereochemistry of the polymer backbone by using the chiral monomer. | Creation of novel materials with defined three-dimensional structures and properties. |

| Orthogonal Functionalization | Selective chemical modification at the benzylic position of the benzyl group, independent of the azetidine or acryloyl groups. | Facile generation of diverse molecular analogues from a single chiral scaffold. |

| Cascade Reactions | Designing reactions where an initial event (e.g., ring-opening) triggers a subsequent intramolecular cyclization or rearrangement involving the other functional groups. | Rapid construction of complex heterocyclic systems from a simple starting material. |

| Bioisosteric Replacement Studies | Investigating its use as a rigid, three-dimensional scaffold to replace other cyclic or aromatic structures in bioactive molecules. | Discovery of new therapeutic agents with improved pharmacological profiles. |

Outlook for Novel Methodologies and Synthetic Utility

The future development of methodologies involving This compound is poised to expand its synthetic utility significantly. A key outlook is the development of novel ring-opening and ring-expansion strategies. The strain of the azetidine ring can be harnessed not just for polymerization but for controlled ring-expansion reactions to form larger, highly functionalized nitrogen heterocycles like pyrrolidines or piperidines. rsc.org The stereocenter at the 2-position could provide excellent stereocontrol in such transformations.

There is also considerable potential for its use in multicomponent reactions. Designing new protocols where this chiral azetidine derivative, an alkene, and a third component are combined in a single step could provide rapid access to libraries of structurally complex and diverse molecules. This modular approach is highly sought after in medicinal chemistry for the efficient exploration of chemical space. chemrxiv.org

Furthermore, the development of late-stage functionalization techniques will be crucial. Methodologies that allow for the direct and selective modification of the azetidine ring or its substituents within a larger, more complex molecule would be incredibly valuable. nih.gov For instance, developing C-H functionalization methods specific to the azetidine ring in the presence of the benzyl and acryloyl groups would open up new avenues for creating analogues of biologically active compounds. The combination of its inherent strain, chirality, and multiple functional groups makes This compound an exciting platform for the discovery of novel synthetic transformations and the construction of valuable molecules for chemical and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.